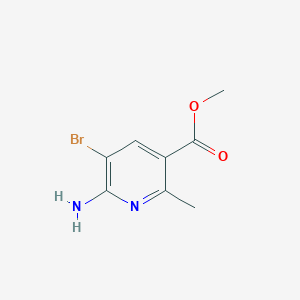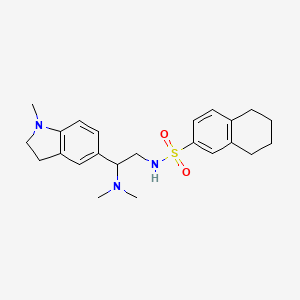![molecular formula C13H10ClN3 B2765602 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine CAS No. 338415-10-4](/img/structure/B2765602.png)
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is a biochemical used for proteomics research . It has a molecular formula of C13H10ClN3 and a molecular weight of 243.7 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as this compound, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions for functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H10ClN3 and a molecular weight of 243.7 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their biological activities. For instance, derivatives synthesized from multi-step reactions have demonstrated antimicrobial properties against both bacterial and fungal infections. Such studies underline the potential of imidazo[1,2-a]pyridine compounds in developing new antimicrobial agents (Ladani et al., 2009).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their performance as corrosion inhibitors. These compounds have shown high efficacy in protecting mild steel against corrosion in acidic environments. Such studies are crucial for industrial applications where corrosion resistance is paramount (Saady et al., 2021).
Fluorescent Probes
Certain imidazo[1,2-a]pyridine derivatives have been identified as efficient fluorescent probes for mercury ion detection. This application is particularly relevant for environmental monitoring and the development of sensitive detection methods for heavy metals (Shao et al., 2011).
Anticholinesterase Potential
Investigations into the anticholinesterase potential of imidazo[1,2-a]pyridine analogues have been conducted. These compounds show promise in treating conditions related to heart and circulatory failures. The study of their structural characteristics and inhibitory effects could pave the way for new pharmaceutical developments (Kwong et al., 2019).
Luminescence and Photophysical Properties
Imidazo[1,2-a]pyridine compounds have been explored for their photophysical properties, demonstrating potential as luminescent materials. Their unique emission characteristics could be harnessed in developing new materials for optoelectronic applications (Stasyuk et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Direcciones Futuras
The future directions for the research and application of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of its bioactivity could lead to the development of new drugs .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(15)2-1-7-17(12)13/h1-8H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBJYIVBMSSSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)







![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)
![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)
![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)